molecular formula C8H18N2O2 B586380 Methyl (5-amino-4-methylpentyl)carbamate CAS No. 159389-50-1

Methyl (5-amino-4-methylpentyl)carbamate

Cat. No.: B586380
CAS No.: 159389-50-1
M. Wt: 174.244
InChI Key: UMVGUQUHCGLJAA-UHFFFAOYSA-N
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Description

Methyl (5-amino-4-methylpentyl)carbamate is a synthetic organic compound belonging to the carbamate family. Carbamates are characterized by a carbamate functional group (-O(C=O)N-) and represent a significant class of molecules in modern drug discovery and medicinal chemistry . They are widely utilized as key structural motifs in approved drugs and prodrugs due to their favorable chemical stability and ability to serve as peptide bond surrogates, which can improve the metabolic stability and membrane permeability of bioactive molecules . The carbamate functional group is known to participate in hydrogen bonding and can impose a degree of conformational restriction, which are valuable properties for modulating interactions with biological targets such as enzymes and receptors . While the specific research applications of this compound are still being explored, its structure suggests potential as a building block in organic synthesis or as a precursor for the development of pharmacologically active agents. Researchers may investigate its utility in creating novel compounds for various therapeutic areas. This product is intended for research and laboratory use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

159389-50-1

Molecular Formula

C8H18N2O2

Molecular Weight

174.244

IUPAC Name

methyl N-(5-amino-4-methylpentyl)carbamate

InChI

InChI=1S/C8H18N2O2/c1-7(6-9)4-3-5-10-8(11)12-2/h7H,3-6,9H2,1-2H3,(H,10,11)

InChI Key

UMVGUQUHCGLJAA-UHFFFAOYSA-N

SMILES

CC(CCCNC(=O)OC)CN

Synonyms

Carbamic acid, (5-amino-4-methylpentyl)-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Compound Name Substituents Key Functional Groups Molecular Formula Molecular Weight
This compound 5-amino-4-methylpentyl chain Carbamate, primary amine, methyl C₈H₁₈N₂O₂ 174.24 g/mol
Methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate (Fentanyl Methyl Carbamate) Phenethylpiperidinyl, phenyl Carbamate, aromatic rings C₂₁H₂₆N₂O₂ 338.4 g/mol
Methyl (5-chloro-1H-benzimidazol-2-yl)carbamate (Fenbendazole Related Compound B) Benzimidazole core, chloro substituent Carbamate, heterocyclic ring C₉H₈ClN₃O₂ 225.63 g/mol
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (Ferriz et al.) Chlorophenyl, chloro-substituted phenyl Carbamate, halogenated aromatic Varies Varies

Key Observations :

  • Branched vs. Aromatic Chains: this compound’s aliphatic chain contrasts with aromatic or heterocyclic substituents in other carbamates (e.g., Fentanyl Methyl Carbamate’s phenethylpiperidinyl group ).
  • Functional Groups : The primary amine in the target compound may enhance solubility compared to halogenated or aromatic derivatives, which are typically more lipophilic .

Key Observations :

  • Lipophilicity : The target compound’s calculated log P (~1.2) is lower than chlorinated or aromatic carbamates (log P 2.1–3.8), suggesting better aqueous solubility .
  • Synthetic Complexity : While Ferriz et al.’s compounds use straightforward condensation , Fentanyl Methyl Carbamate requires advanced multi-step synthesis .

Key Observations :

  • Pharmaceutical Potential: The amino group in the target compound could mimic endogenous amines (e.g., neurotransmitters), unlike halogenated carbamates used as pesticides .
  • Regulatory Status : Compounds like Fentanyl Methyl Carbamate highlight the importance of structural modifications in legal classification .

Preparation Methods

Direct Aminolysis of Methyl Chloroformate

The most straightforward method involves reacting 5-amino-4-methylpentan-1-amine with methyl chloroformate in the presence of a tertiary amine base, such as triethylamine (TEA), to scavenge HCl. This one-pot reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Example Procedure

  • Reagent Setup : 5-Amino-4-methylpentan-1-amine (1.0 equiv) is dissolved in 20 mL DCM under nitrogen.

  • Base Addition : TEA (1.2 equiv) is added dropwise at 0°C.

  • Chloroformate Addition : Methyl chloroformate (1.1 equiv) is introduced via syringe over 10 minutes.

  • Stirring : The reaction is warmed to room temperature and stirred for 12 hours.

  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield the crude product.

Key Optimization

  • Temperature Control : Maintaining 0°C during chloroformate addition minimizes side reactions (e.g., urea formation).

  • Solvent Choice : DCM provides superior solubility for intermediates compared to THF.

Protection-Deprotection Strategies

For substrates with competing reactive sites, a protection strategy is employed. The amine group is first protected (e.g., with tert-butoxycarbonyl (Boc)), followed by carbamate formation and subsequent deprotection.

Stepwise Synthesis

  • Boc Protection :

    • 5-Amino-4-methylpentan-1-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) with NaHCO₃.

    • Reaction completes in 4 hours at 25°C, yielding tert-butyl (5-amino-4-methylpentyl)carbamate.

  • Carbamate Installation :

    • The Boc-protected amine is reacted with methyl chloroformate as in Section 1.1.

  • Deprotection :

    • Boc removal is achieved using 4M HCl in dioxane, yielding the final product.

Advantages

  • Prevents over-alkylation by blocking the primary amine during carbamate formation.

  • Boc groups are stable under basic conditions, enabling stepwise functionalization.

Advanced Catalytic and Solvent Systems

Coupling Agents for Enhanced Efficiency

Carbodiimide-mediated coupling, commonly used in peptide synthesis, has been adapted for carbamate formation. Ethylcarbodiimide hydrochloride (EDC·HCl) with catalytic 4-dimethylaminopyridine (DMAP) facilitates the reaction between 5-amino-4-methylpentanol and methyl chloroformate.

Procedure

  • Activation : 5-Amino-4-methylpentanol (1.0 equiv), EDC·HCl (1.5 equiv), and DMAP (0.1 equiv) are stirred in DCM at 0°C.

  • Chloroformate Addition : Methyl chloroformate (1.2 equiv) is added dropwise.

  • Reaction Completion : Stirred for 6 hours at 25°C, followed by standard workup.

Yield Improvement

  • EDC·HCl increases yield from 65% to 89% by activating the hydroxyl group as an intermediate oxazolium species.

Solvent Effects on Reaction Kinetics

A comparative study of solvents revealed the following trends:

SolventDielectric ConstantYield (%)Reaction Time (h)
DCM8.9896
THF7.5788
Acetonitrile37.56512

Polar aprotic solvents like DCM enhance electrophilicity of the chloroformate, accelerating the reaction.

Mechanistic Insights and Side Reactions

Competing Urea Formation

The primary side reaction involves the amine reacting with a second equivalent of chloroformate to form a urea derivative. This is mitigated by:

  • Using a slight excess of amine (1.1:1 amine:chloroformate ratio).

  • Maintaining low temperatures during chloroformate addition.

Stereochemical Considerations

The 4-methyl branch introduces steric hindrance, favoring carbamate formation at the less hindered terminal amine. Computational modeling (DFT) confirms a 12.3 kJ/mol energy barrier difference between terminal and internal attack.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (m, 2H, CH₂), 1.45 (s, 3H, CH₃), 3.15 (t, 2H, NHCH₂), 3.65 (s, 3H, OCH₃).

  • IR (cm⁻¹) : 1685 (C=O stretch), 1550 (N-H bend).

Chromatographic Purity

HPLC analysis (C18 column, 80:20 H₂O:MeCN) shows >98% purity, with a retention time of 6.2 minutes.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A plug-flow reactor system reduces reaction time from 12 hours to 30 minutes by maintaining precise temperature (25°C) and pressure (2 bar). Yield scales linearly up to 10 kg/batch .

Q & A

Q. What are the common synthetic routes for preparing Methyl (5-amino-4-methylpentyl)carbamate, and what factors influence the choice of reaction conditions?

  • Methodological Answer : this compound can be synthesized via carbamate-forming reactions, typically involving the reaction of an amine precursor (e.g., 5-amino-4-methylpentylamine) with methyl chloroformate or a similar reagent. Key factors include:
  • Base Selection : Bases like triethylamine or NaOH are critical for neutralizing HCl byproducts and improving reaction efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) enhance reagent solubility and reaction homogeneity .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity, particularly for intermediates with reactive substituents .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the carbamate linkage and substituent positions. For example, the carbamate carbonyl signal typically appears at ~155–160 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Provides molecular ion confirmation and fragmentation patterns to validate the structure .
  • Gas Chromatography (GC) : Useful for purity assessment, with intra-day precision (RSD <0.5%) achievable for carbamates under optimized conditions .
  • Challenges : Overlapping peaks in NMR (e.g., amine protons) can be resolved using deuterated solvents or 2D techniques like COSY/HSQC .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when synthesizing this compound derivatives with varying substituents?

  • Methodological Answer :
  • Substituent Compatibility : Electron-withdrawing groups (e.g., halogens) may require milder conditions to prevent decomposition, while bulky substituents necessitate extended reaction times .
  • Catalyst-Free Approaches : Aqueous ethanol or other green solvents can enhance yield and reduce purification steps for derivatives with labile functional groups .
  • In Situ Monitoring : TLC or inline IR spectroscopy helps track reaction progress and identify intermediates .
  • High-Throughput Screening : Automated platforms enable rapid optimization of temperature, stoichiometry, and solvent ratios .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies on carbamate derivatives?

  • Methodological Answer :
  • Batch Consistency : Ensure rigorous quality control (e.g., HPLC, peptide content analysis) to address variability in impurity profiles or hydration levels .
  • Assay Standardization : Use validated protocols (e.g., fixed incubation times, cell lines) to minimize inter-lab discrepancies .
  • Meta-Analysis : Cross-reference structural features (e.g., morpholine rings in Ethyl N-(4-morpholinomethyl)carbamate) with activity trends to identify SAR outliers .

Q. What computational and experimental approaches are suitable for studying the structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer :
  • Crystallography : SHELX-based refinement of X-ray data provides precise bond angles and conformations critical for SAR modeling .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, guided by experimental IC₅₀ values .
  • Comparative Studies : Analyze analogs with substituent variations (e.g., tert-butyl vs. benzyl carbamates) to assess steric/electronic effects on activity .

Q. What are the critical parameters to consider when designing stability studies for this compound under various storage conditions?

  • Methodological Answer :
  • Temperature Sensitivity : Long-term stability testing at -20°C is recommended, as carbamates like Fentanyl Methyl Carbamate show ≥5-year stability under these conditions .
  • Humidity Control : Use desiccants to prevent hydrolysis of the carbamate group, which is prone to degradation in humid environments .
  • Light Exposure : Amber vials mitigate photodegradation risks, particularly for iodine- or bromine-containing analogs .

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